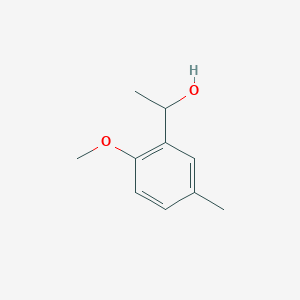![molecular formula C26H26N4O4 B2774138 N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide CAS No. 1326870-80-7](/img/structure/B2774138.png)
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain a benzodioxole group, a pyrazolo[1,5-a]pyrazine group, and a propanamide group . These groups are common in many organic compounds and can contribute to various chemical properties and biological activities.
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic techniques such as NMR, IR, and mass spectrometry. Unfortunately, without specific data, I can’t provide a detailed molecular structure analysis for this compound .Chemical Reactions Analysis
The chemical reactivity of a compound depends on its functional groups. For instance, the amide group in this compound might undergo hydrolysis, and the benzodioxole group might participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound such as melting point, boiling point, solubility, and stability can be influenced by its functional groups. For instance, the presence of an amide group might increase the compound’s solubility in water .Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis and characterization of compounds related to N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide involve complex chemical reactions aimed at producing novel compounds with potential biological activities. For example, a study by Asegbeloyin et al. (2014) discusses the synthesis, characterization, and biological activity of N′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and its Co(II), Ni(II), and Cu(II) complexes. These compounds were evaluated for their in vitro cytotoxic activity against HL-60 human promyelocytic leukemia cells and antimicrobial activity against some bacteria and yeasts, showing potent activity against HL-60 cells and some Gram-positive bacteria (Asegbeloyin et al., 2014).
Potential Biological Activities
Several studies have synthesized compounds with structural similarities to this compound to investigate their potential biological activities:
Doria et al. (1991) evaluated the immunomodulating activity of condensed N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides, which showed enhanced macrophage cytotoxicity and stimulated host-mediated antibacterial defenses in mice, proving effective in preventing adjuvant-induced arthritis development in rats (Doria et al., 1991).
Kendre, Landge, and Bhusare (2015) prepared a series of pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives to evaluate their antibacterial and antifungal activities. Some of the synthesized compounds exhibited significant anti-bacterial and anti-fungal activities, highlighting the potential of these compounds as antimicrobial and anti-inflammatory agents (Kendre et al., 2015).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been reported to target various cancer cell lines .
Mode of Action
It’s worth noting that similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Similar compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Pharmacokinetics
It’s worth noting that similar compounds have shown good selectivity between cancer cells and normal cells .
Result of Action
Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-[4-oxo-2-(4-propan-2-ylphenyl)-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O4/c1-17(2)19-4-6-20(7-5-19)21-14-22-26(32)29(11-12-30(22)28-21)10-9-25(31)27-15-18-3-8-23-24(13-18)34-16-33-23/h3-8,11-13,17,21-22,28H,9-10,14-16H2,1-2H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRJJLHKRGFZFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CC3C(=O)N(C=CN3N2)CCC(=O)NCC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
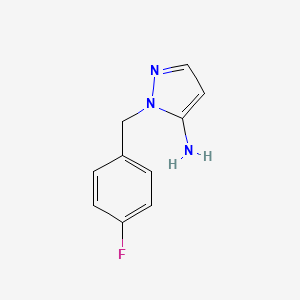
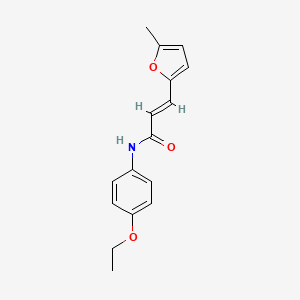
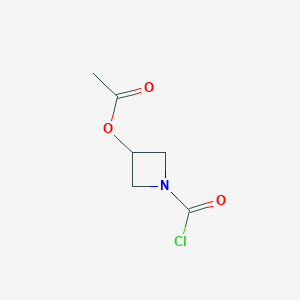
![ethyl 2-[2-({1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate](/img/structure/B2774062.png)
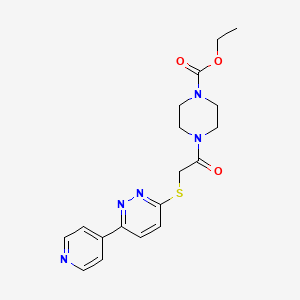
![4,6,7-Trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2774064.png)
![N-[2-(3,5-dimethylphenoxy)cyclohexyl]benzenesulfonamide](/img/structure/B2774067.png)
![N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2-(trifluoromethyl)benzamide](/img/structure/B2774068.png)
![2-{[1-(4-bromothiophene-2-carbonyl)piperidin-3-yl]oxy}pyrazine](/img/structure/B2774070.png)
![N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2774073.png)
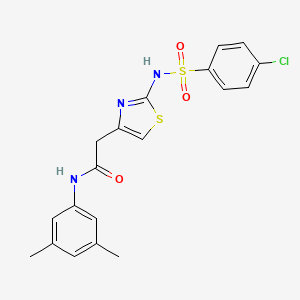
![1-(3-methylphenyl)-3-{7-oxaspiro[3.5]nonan-1-yl}urea](/img/structure/B2774076.png)

